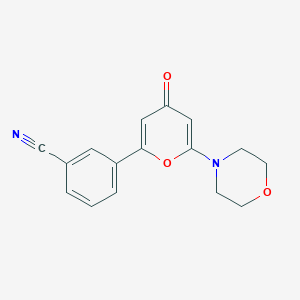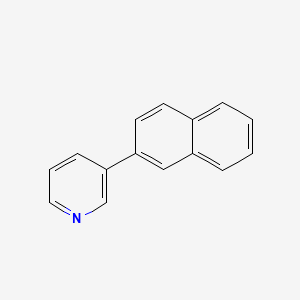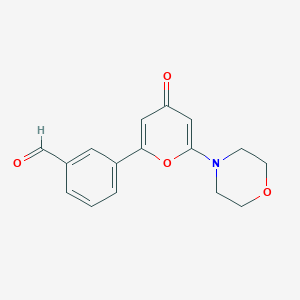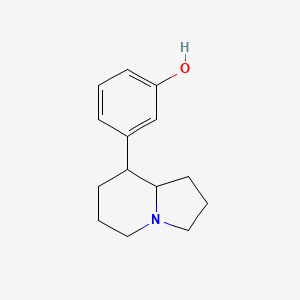
(Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol is a complex organic compound that features a purine base attached to a non-5-en-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of functional groups, selective reduction, and coupling reactions to introduce the purine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include continuous flow reactions, use of automated synthesis equipment, and stringent quality control measures to produce high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine base or the non-5-en-2-ol backbone.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the purine base.
Scientific Research Applications
Chemistry
In chemistry, (Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its interactions with nucleic acids and proteins. Its purine base can mimic natural nucleotides, making it useful in studying DNA and RNA processes, such as replication and transcription.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The purine base can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, alteration of gene expression, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a different base but similar backbone.
Tenofovir: A nucleotide analog used as an antiviral drug, featuring a modified purine base.
Uniqueness
(Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol is unique due to its specific stereochemistry and the presence of a non-5-en-2-ol backbone. This structural uniqueness allows it to interact differently with biological targets compared to other purine-based compounds, potentially leading to distinct biological activities and applications.
Properties
Molecular Formula |
C14H21N5O |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
(Z,2S,3R)-3-(6-aminopurin-9-yl)non-5-en-2-ol |
InChI |
InChI=1S/C14H21N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h5-6,8-11,20H,3-4,7H2,1-2H3,(H2,15,16,17)/b6-5-/t10-,11+/m0/s1 |
InChI Key |
QZMKAUPEGUOLDB-TUISVCKWSA-N |
Isomeric SMILES |
CCC/C=C\C[C@H]([C@H](C)O)N1C=NC2=C(N=CN=C21)N |
Canonical SMILES |
CCCC=CCC(C(C)O)N1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















